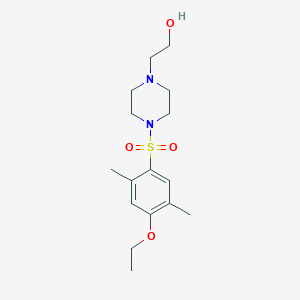
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C18H28N2O3S . It has an average mass of 352.491 Da and a monoisotopic mass of 352.182068 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a cyclohexylphenylsulfonyl group and an ethanol group . The exact 3D structure and conformation would require further computational or experimental studies.Orientations Futures
The future directions for this compound could involve further studies to determine its potential biological activities, such as its potential as a carbonic anhydrase inhibitor . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.
Mécanisme D'action
Target of Action
Piperazine derivatives have been known to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have shown to target DNA gyrase , an enzyme involved in DNA replication and transcription.
Mode of Action
It can be inferred from related studies that piperazine derivatives may interact with their targets and cause changes at the molecular level . For example, some piperazine derivatives have been found to inhibit DNA gyrase, leading to disruption of DNA replication and transcription .
Biochemical Pathways
Based on the potential target (dna gyrase), it can be inferred that the compound may affect dna replication and transcription pathways .
Result of Action
If the compound acts by inhibiting dna gyrase, it could potentially lead to disruption of dna replication and transcription, thereby affecting cell proliferation .
Analyse Biochimique
Biochemical Properties
2-(4-((4-Cyclohexylphenyl)sulfonyl)piperazin-1-yl)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins . The molecular mechanism also involves interactions with cell membrane receptors, which can trigger downstream signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its overall effectiveness in modulating cellular processes .
Propriétés
IUPAC Name |
2-[4-(4-cyclohexylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c21-15-14-19-10-12-20(13-11-19)24(22,23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-9,16,21H,1-5,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRVWTFRHPUKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
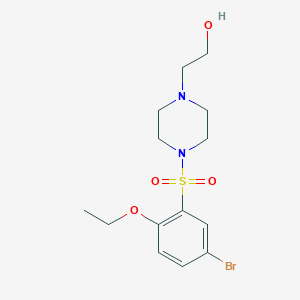
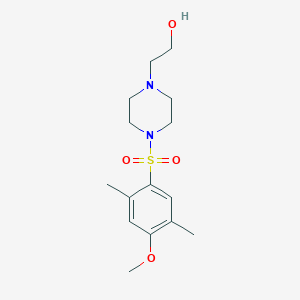

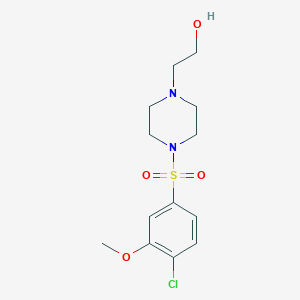

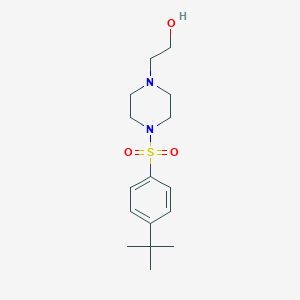

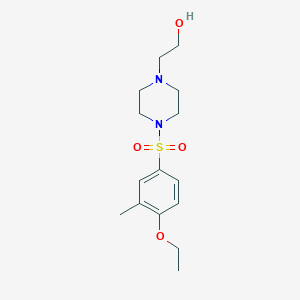
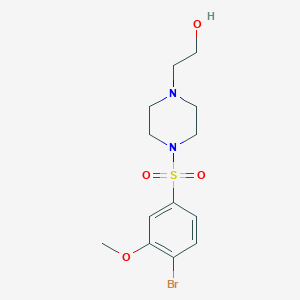

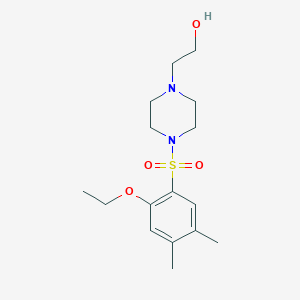
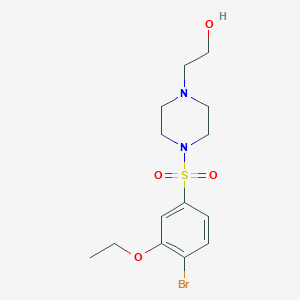
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
